N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide
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Description
N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.337. The purity is usually 95%.
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Scientific Research Applications
1. Biodegradation Studies
N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide is structurally similar to β-cyfluthrin, a pesticide. Research has focused on biodegradation of such substances. For instance, a study by Saikia et al. (2005) explored the degradation of β-cyfluthrin by Pseudomonas stutzeri, indicating the potential for bioremediation of related compounds.
2. Medicinal Chemistry Applications
Research on N-heterocyclic carbenes (NHCs), which are structurally related, shows that these compounds, especially Ag(I)-NHCs, have potent antibacterial and antitumor properties, as highlighted by Johnson et al. (2017). This indicates a potential pathway for the use of this compound in medicinal applications.
3. Asymmetric Synthesis
In the field of asymmetric synthesis, compounds with cyclopropane structures have been extensively studied for their biological activity and metabolic profiles. Research by Pons et al. (2021) delves into the stereoselective synthesis of fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropane, which can be relevant for similar compounds like this compound.
4. Antibacterial Agent Research
Similar compounds have been explored as antibacterial agents. For example, Bouzard et al. (1992) synthesized and tested various naphthyridine derivatives for their antibacterial activities. This research can provide insights into similar applications for this compound.
5. Synthesis and Characterization of Polyamides
In the synthesis of polymers, related compounds have been utilized. For example, Guangming et al. (2016) synthesized difluorobenzamide monomers for creating semiaromatic polyamides, suggesting potential uses in polymer science for this compound.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-15(2,3)14(22)19-10-4-5-12(17)11(8-10)13(21)20-16(9-18)6-7-16/h4-5,8H,6-7H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFOSBLBPGNKQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)C(=O)NC2(CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.